tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-bromo-2-pyridylmethoxy substituent at the 4-position. This structure combines a rigid piperidine backbone with a brominated pyridine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromine atom at the pyridine 3-position enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the tert-butyloxycarbonyl (Boc) group provides stability and facilitates deprotection for further functionalization .
Properties
Molecular Formula |
C16H23BrN2O3 |
|---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-[(3-bromopyridin-2-yl)methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)21-11-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3 |
InChI Key |
OSEAQGQFJBBKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine.
Etherification: The 3-bromopyridine is then reacted with a suitable alcohol under basic conditions to form the 3-bromopyridin-2-yl methoxy intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under appropriate conditions to form the piperidine derivative.
Esterification: Finally, the piperidine derivative is esterified with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromopyridine moiety.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperidine ring or bromopyridine moiety.
Hydrolysis Products: The corresponding carboxylic acid derivative is formed upon hydrolysis of the ester group.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of piperidine, including tert-butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate, exhibit potent anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells, showing an IC50 value in the low micromolar range.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory properties. It has been found to enhance the activity of immune cells, particularly T-cells, by modulating the PD-1/PD-L1 pathway. This mechanism is crucial for developing immunotherapeutic agents aimed at treating cancers by enhancing the immune response against tumor cells.
Case Study 1: Mechanism of Action
A detailed investigation into the mechanism of action revealed that this compound acts as a PD-L1 inhibitor. In a study involving mouse splenocytes, treatment with this compound resulted in a significant increase in T-cell activation and proliferation when exposed to tumor antigens, suggesting its potential as an immunotherapeutic agent.
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against various cancer cell lines, this compound demonstrated dose-dependent effects. The results indicated that it could inhibit cell proliferation effectively at concentrations as low as 100 nM, aligning with findings from related piperidine derivatives.
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Low Micromolar | Induces apoptosis |
| Immunomodulation | PD-L1 Pathway | Effective at 100 nM | Enhances T-cell activation |
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with key structural analogs, focusing on molecular features, physicochemical properties, and reactivity.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Biological Activity
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate (CAS Number: 2114328-39-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 371.28 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in signaling pathways. The presence of the bromopyridine moiety suggests potential interactions with proteins involved in kinase signaling pathways, specifically targeting GSK-3β and IKK-β, which are implicated in various diseases, including cancer and neurodegenerative disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several biological targets:
- GSK-3β Inhibition : Compounds structurally related to this compound have shown IC values ranging from 10 nM to over 1 µM against GSK-3β, indicating a potential for therapeutic applications in conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary screenings have suggested that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, although specific data on this compound's effectiveness is still limited .
Case Studies
A study focusing on the structure-activity relationship (SAR) of related compounds highlighted the importance of substituents on the piperidine ring for enhancing biological activity. Modifications that retained or enhanced lipophilicity were associated with improved bioavailability and efficacy .
| Compound | Target | IC (nM) | Notes |
|---|---|---|---|
| Compound A | GSK-3β | 8 | Highly potent |
| Compound B | IKK-β | 50 | Moderate potency |
| This compound | TBD | TBD | Further studies needed |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. While specific pharmacokinetic data is not yet available for this compound, related compounds typically exhibit moderate to high bioavailability due to their lipophilic nature.
Toxicological assessments are essential to determine safety profiles. Compounds with similar structures have shown varying degrees of toxicity; therefore, careful evaluation through preclinical studies is necessary before any clinical application can be considered.
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate?
Synthesis typically involves multi-step protocols, including:
- Functionalization of the piperidine ring : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Coupling reactions : Introduction of the 3-bromopyridinyl methoxy group via nucleophilic substitution or Mitsunobu reaction, requiring precise stoichiometry to avoid side reactions .
- Purification : Column chromatography (e.g., silica gel with hexanes/ethyl acetate gradients) is critical to isolate the product, with yields often optimized by adjusting solvent polarity .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and 3-bromopyridinyl aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and bromine isotopic patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) is advised due to potential dust inhalation .
- Emergency measures : Use eyewash stations and safety showers if exposed. Avoid incompatible materials like strong oxidizers during storage .
Q. What are the optimal storage conditions to maintain stability?
- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon).
- Stability is compromised by moisture; use desiccants (silica gel) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Reaction optimization : Use kinetic studies to identify rate-limiting steps (e.g., Boc deprotection or coupling efficiency). Adjust catalysts (e.g., DMAP for esterification) and solvent systems (e.g., DMF for polar intermediates) .
- Scale-up challenges : Mitigate exothermic reactions via controlled temperature ramping and continuous flow systems to improve mixing .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in ¹H NMR integration ratios may arise from rotational isomers of the piperidine ring. Use variable-temperature NMR to observe coalescence effects or computational modeling (DFT) to predict conformational preferences .
- Cross-validation : Compare MS/MS fragmentation patterns with synthetic intermediates to trace impurities or degradation products .
Q. What strategies are used to assess biological activity in in vitro models?
- Target engagement assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd) .
- Metabolic stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification of parent compound depletion .
Q. How can computational modeling predict reactivity or drug-likeness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
